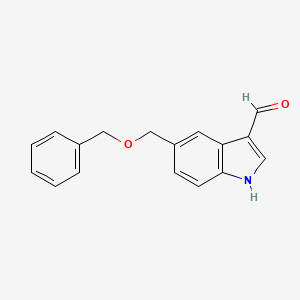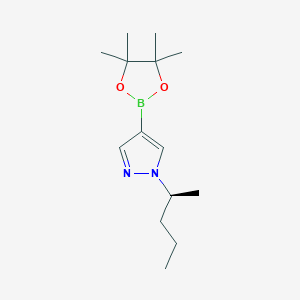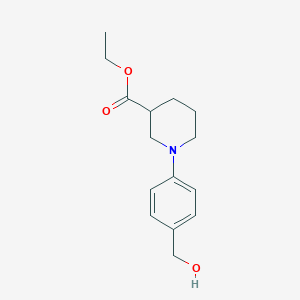
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure substituted with a pyrrolidine ring and a hydroxymethyl group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated quinazoline derivative can react with a pyrrolidine derivative in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or its equivalents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, pyrrolidine derivatives, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Hydroxymethyl)pyrrolidin-1-yl)quinazoline: Lacks the methyl group at the 2-position of the quinazoline core.
2-Methylquinazolin-7-ol: Lacks the pyrrolidine ring and hydroxymethyl group.
Pyrrolidin-1-ylquinazoline: Lacks the hydroxymethyl group and the methyl group at the 2-position.
Uniqueness
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the combination of its structural features, which contribute to its specific biological activities. The presence of the hydroxymethyl group, pyrrolidine ring, and methyl group at the 2-position of the quinazoline core distinguishes it from other similar compounds and may enhance its binding affinity and selectivity for certain molecular targets.
Propriétés
Numéro CAS |
646450-67-1 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C14H17N3O2/c1-9-15-13-7-11(19)4-5-12(13)14(16-9)17-6-2-3-10(17)8-18/h4-5,7,10,18-19H,2-3,6,8H2,1H3/t10-/m0/s1 |
Clé InChI |
KZLJYNKXGUXFKD-JTQLQIEISA-N |
SMILES isomérique |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC[C@H]3CO |
SMILES canonique |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)



![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)



